Chlorophyll'a' -

Chlorophyll'a'

Catalog Number: EVT-8323227
CAS Number:
Molecular Formula: C55H72MgN4O5
Molecular Weight: 893.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Chlorophyll 'a' is predominantly sourced from green plants and certain algae. It is synthesized in chloroplasts, organelles found in plant cells that are responsible for photosynthesis. The compound is also present in cyanobacteria, which are often referred to as blue-green algae.

Classification

Chlorophyll 'a' belongs to the class of compounds known as chlorophylls, which are tetrapyrrole pigments. It is classified chemically as a magnesium porphyrin complex. The molecular formula for chlorophyll 'a' is C₅₅H₇₂MgN₄O₆, indicating its complex structure that includes a porphyrin ring coordinated to a magnesium ion.

Synthesis Analysis

Methods

Chlorophyll 'a' can be synthesized through two primary methods: biosynthetic pathways in living organisms and chemical synthesis in laboratory settings.

  1. Biosynthetic Pathways: In plants, chlorophyll 'a' is synthesized from simpler molecules such as acetyl-CoA through a series of enzymatic reactions involving the formation of porphyrin rings and the incorporation of magnesium ions.
  2. Chemical Synthesis: Laboratory synthesis of chlorophyll 'a' involves multi-step organic reactions that typically start with simpler organic compounds like pyrrole and involve several steps to construct the complex tetrapyrrole structure.

Technical Details

The biosynthetic pathway involves several key intermediates such as 5-aminolevulinic acid (ALA), which is produced from glutamate. ALA undergoes condensation to form porphobilinogen, which then polymerizes to form the porphyrin ring structure characteristic of chlorophyll 'a'. Finally, magnesium is inserted into the center of the porphyrin ring by specific enzymes.

Molecular Structure Analysis

Structure

Chlorophyll 'a' has a complex molecular structure characterized by a porphyrin ring system with a long hydrophobic tail. The central magnesium ion plays a crucial role in its function as it facilitates the absorption of light.

Data

  • Molecular Formula: C₅₅H₇₂MgN₄O₆
  • Molecular Weight: Approximately 893.49 g/mol
  • Absorption Peaks: Chlorophyll 'a' absorbs light primarily at wavelengths around 430 nm (blue) and 662 nm (red).
Chemical Reactions Analysis

Reactions

Chlorophyll 'a' participates in several key chemical reactions during photosynthesis:

  1. Light Absorption: Chlorophyll absorbs photons, exciting electrons to a higher energy state.
  2. Electron Transport Chain: Excited electrons are transferred through a series of proteins embedded in the thylakoid membrane, leading to the production of ATP and NADPH.
  3. Photolysis of Water: Water molecules are split to release oxygen gas and provide electrons to replace those lost by chlorophyll.

Technical Details

The primary reaction facilitated by chlorophyll involves the conversion of light energy into chemical energy via photochemical processes. This process involves both non-cyclic and cyclic photophosphorylation mechanisms.

Mechanism of Action

Process

The mechanism of action for chlorophyll 'a' centers around its ability to absorb light energy and convert it into chemical energy through photosynthesis.

  1. Photon Absorption: When chlorophyll absorbs light, it enters an excited state.
  2. Energy Transfer: The energy from the excited electrons is transferred to other molecules within the photosystem.
  3. Production of Energy Carriers: This energy drives the synthesis of adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH), which are essential for subsequent biochemical reactions in the Calvin cycle.

Data

The efficiency of chlorophyll 'a' in capturing light energy varies with environmental conditions such as light intensity and quality.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Green (reflects green light)
  • Solubility: Soluble in organic solvents like acetone and ethanol but insoluble in water.
  • Stability: Sensitive to heat and can degrade under prolonged exposure to light or extreme pH conditions.

Chemical Properties

  • Reactivity: Chlorophyll can undergo oxidation and reduction reactions during photosynthesis.
  • Decomposition: It decomposes when exposed to strong acids or bases, leading to loss of color and function.
Applications

Scientific Uses

Chlorophyll 'a' has several important applications in scientific research and industry:

  1. Photosynthesis Studies: It serves as a model compound for studying photosynthetic processes.
  2. Natural Dyes: Used as a natural colorant in food products and cosmetics.
  3. Health Supplements: Extracted for use in dietary supplements due to its antioxidant properties.
  4. Environmental Indicators: Used to assess plant health and ecosystem productivity through remote sensing techniques.
Biosynthesis Pathways and Enzymatic Regulation of Chlorophyll a

Evolutionary Origins of Tetrapyrrole Synthesis in Photosynthetic Organisms

The tetrapyrrole biosynthesis (TPB) pathway is an ancient metabolic framework conserved across photosynthetic organisms, originating in anaerobic prokaryotes. Cyanobacteria, the evolutionary precursors of chloroplasts, developed dual enzymatic strategies to cope with fluctuating oxygen levels. For instance, coproporphyrinogen III oxidation—a key step preceding chlorophyll a formation—is catalyzed by oxygen-dependent HemF under aerobic conditions and oxygen-independent HemN under hypoxia. This evolutionary adaptation allowed cyanobacteria to thrive in diverse environments after the Great Oxidation Event (~2.4 Ga) [5]. The persistence of anaerobic enzymes like HemN (a radical S-adenosylmethionine enzyme) in modern cyanobacteria underscores the pathway’s deep evolutionary roots, predating oxygenic photosynthesis [5].

Table 1: Evolutionary Adaptations in Tetrapyrrole Biosynthesis

Enzyme/ComponentAnaerobic OriginAerobic AdaptationFunction
Coproporphyrinogen III oxidaseHemN (oxygen-independent)HemF (oxygen-dependent)Converts coproporphyrinogen III to protoporphyrinogen IX
Protochlorophyllide reductaseDPOR (light-independent)LPOR (light-dependent)Reduces protochlorophyllide to chlorophyllide a
RegulationChlR transcription factorFLU-GluTR moduleOxygen-sensing and feedback inhibition

Glutamate-to-Chlorophyll a Metabolic Cascade: Key Enzymes and Catalytic Mechanisms

Chlorophyll a biosynthesis initiates with glutamate, transformed into chlorophyllide a through 15+ enzymatic steps. The first committed reaction is catalyzed by glutamyl-tRNA reductase (GluTR), which reduces glutamate to glutamate-1-semialdehyde (GSA). This rate-limiting step is tightly regulated by the FLUORESCENT (FLU) protein, which inhibits GluTR in the dark to prevent toxic protochlorophyllide accumulation [4] [1]. Subsequent steps involve:

  • GSA aminotransferase (GSAT): Transaminates GSA to 5-aminolevulinic acid (ALA).
  • ALA dehydratase (ALAD): Condenses two ALA molecules to form porphobilinogen.
  • Protoporphyrinogen IX oxidase (PPO): Oxidizes protoporphyrinogen IX to protoporphyrin IX (Proto IX), the last common precursor for chlorophyll and heme [2].

The Mg-branch specificity begins with Mg-chelatase inserting Mg²⁺ into Proto IX. In angiosperms, the final reduction to chlorophyllide a requires light-dependent protochlorophyllide oxidoreductase (LPOR), which uses NADPH and light energy [1] [7].

Table 2: Key Enzymes in Chlorophyllide a Biosynthesis

EnzymeGene (Arabidopsis)Catalytic FunctionRegulation Mechanism
Glutamyl-tRNA reductaseHEMA1Glu → Glutamate-1-semialdehydeFLU-mediated degradation in dark
Mg-chelataseCHLH/CHLI/CHLDMg²⁺ insertion into Proto IXActivated by GUN4; ATP-dependent
Protochlorophyllide oxidoreductasePORReduces protochlorophyllide to chlorophyllide aLight-dependent; substrate photoconversion

Magnesium Chelation Dynamics in Porphyrin Ring Assembly

Mg-chelatase catalyzes the ATP-dependent insertion of Mg²⁺ into Proto IX, committing porphyrins to chlorophyll synthesis. This multisubunit enzyme consists of CHLH (catalytic subunit), CHLI (ATPase), and CHLD (scaffold). The process involves three phases:

  • Activation: CHLI hexamers hydrolyze ATP to undergo conformational changes.
  • Metal ion incorporation: CHLH binds Mg²⁺ via an aspartate-rich motif.
  • Porphyrin distortion: Proto IX is bent to facilitate Mg²⁺ insertion [1] [4].

GUN4 (GENOMES UNCOUPLED 4) enhances Mg-chelatase activity by 3–5-fold. It binds the product Mg-Proto IX and stabilizes the enzyme complex at chloroplast membranes. Recent studies show that the BCM1-EGY1 module regulates this process: BCM1 (BALANCE of CHLOROPHYLL METABOLISM 1) promotes Mg-chelatase activity via GUN4 interaction while facilitating EGY1 protease-mediated degradation of the chlorophyll degradation enzyme SGR1 [4].

Phytol Tail Esterification: Chlorophyll Synthase Specificity and Substrate Interactions

Chlorophyll synthase (CHLG) esterifies chlorophyllide a with a hydrophobic tail to form mature chlorophyll a. This enzyme exhibits dual substrate specificity:

  • Geranylgeranyl-diphosphate (GGPP): Produces geranylgeranylated Chl a (less stable).
  • Phytyl-diphosphate: Generates phytol-tailed Chl a after reduction by geranylgeranyl reductase (CHLP) [7].

CHLG associates with thylakoid membranes and requires the LTD protein (LHCP TRANSLOCATION DEFECT) for optimal activity. LTD acts as a scaffold, binding and stabilizing Mg-protoporphyrin methyltransferase (CHLM) and MgPME cyclase while directly transferring MgPME between these enzymes [6]. This coordination ensures chlorophyll a is synthesized adjacent to light-harvesting complexes (LHCs), minimizing phototoxic intermediate accumulation.

Genetic Regulation of Chlorophyll a Biosynthesis: CAO/CHLG Gene Expression Networks

Transcriptional control of chlorophyll a biosynthesis integrates light signaling, circadian rhythms, and plastid retrograde signaling:

  • Light and circadian regulation: LONG HYPOCOTYL 5 (HY5) activates CHLH and POR genes under light, while PHYTOCHROME-INTERACTING FACTORS (PIFs) repress them in darkness [2].
  • Plastid-to-nucleus signaling: GUN1-mediated retrograde signaling downregulates HEMA1 and CHLM if chloroplast development is impaired [1].
  • Tissue-specific control: GOLDEN2-LIKE (GLK) transcription factors upregulate CHLG and CAO (chlorophyllide a oxygenase) to optimize photosynthetic capacity [2].

CAO expression is particularly nuanced. Its A-domain targets the protein for Clp protease degradation when chlorophyll b (synthesized from Chl a) accumulates excessively, preventing oversized antenna complexes [7]. In tea plants, greenhouse covering increases CAO expression 2.3-fold, enhancing chlorophyll accumulation by modulating light quality [3].

Table 3: Genetic Regulators of Chlorophyll a Biosynthesis

RegulatorTarget GenesFunctionEnvironmental Trigger
HY5CHLH, PORLight-responsive activationBlue/UV-A light
PIFsHEMA1, CHLIRepression in darknessDarkness
GLKsCHLG, CAOChloroplast development coordinationOxidative stress
ChlR (cyanobacteria)hemN, chlAIIHypoxic response activationLow oxygen

Properties

Product Name

Chlorophyll'a'

IUPAC Name

magnesium;methyl 16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate

Molecular Formula

C55H72MgN4O5

Molecular Weight

893.5 g/mol

InChI

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;

InChI Key

ATNHDLDRLWWWCB-WNRKZQPVSA-M

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2]

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2]

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